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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the discovery and development of PRT062607, a potent

and selective spleen tyrosine kinase (Syk) inhibitor. PRT062607, also known as P505-15,

emerged as a promising therapeutic candidate for autoimmune disorders and B-cell

malignancies due to its crucial role in mediating signaling pathways in various immune cells.

This document provides a comprehensive overview of its mechanism of action, preclinical and

clinical development, supported by quantitative data, detailed experimental protocols, and

visualizations of key biological and experimental processes.

Introduction to Spleen Tyrosine Kinase (Syk)
Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that plays a pivotal role in the

signal transduction of various immune cell receptors, including the B-cell receptor (BCR) and

the high-affinity IgE receptor (FcεRI).[1] Upon receptor engagement, Syk is recruited to

immunoreceptor tyrosine-based activation motifs (ITAMs) and initiates a signaling cascade that

leads to cellular activation, proliferation, and the release of inflammatory mediators.[2][3] Given

its central role in these processes, Syk has been identified as a key therapeutic target for a

range of autoimmune and inflammatory diseases, as well as hematological cancers.[2]
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PRT062607 was developed as a highly potent and selective small molecule inhibitor of Syk.[4]

Its discovery was the result of a focused drug discovery program aimed at identifying

compounds with optimal pharmacokinetic and pharmacodynamic properties for the treatment of

chronic inflammatory conditions.

Mechanism of Action
PRT062607 is a highly specific and potent inhibitor of Syk, with an IC50 of 1-2 nM in cell-free

assays.[5][6] It exhibits greater than 80-fold selectivity for Syk over other kinases such as Fgr,

Lyn, FAK, Pyk2, and Zap70.[5][6] By binding to the ATP-binding site of the Syk kinase domain,

PRT062607 prevents the phosphorylation of downstream substrates, thereby blocking the

signaling cascades that lead to immune cell activation.[1]

In Vitro and In Vivo Preclinical Studies
Preclinical evaluation of PRT062607 demonstrated its potent inhibitory activity in various

cellular and animal models.
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Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://www.cellsignal.com/pathways/b-cell-receptor-signaling
https://www.selleckchem.com/products/prt062607-p505-15-hcl.html
https://www.medchemexpress.com/PRT062607.html
https://www.selleckchem.com/products/prt062607-p505-15-hcl.html
https://www.medchemexpress.com/PRT062607.html
https://pubmed.ncbi.nlm.nih.gov/23220742/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560114?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Assay Type Model System
Endpoint
Measured

IC50 / Effect Reference

In Vitro

Kinase Assay Cell-free Syk Inhibition 1-2 nM [5][6]

B-cell Signaling
Human Whole

Blood

B-cell antigen

receptor-

mediated B-cell

activation

0.27 and 0.28

µM
[5]

Basophil

Degranulation

Human Whole

Blood

Fcε receptor 1-

mediated

basophil

degranulation

0.15 µM [5]

Apoptosis Assay

Non-Hodgkin

Lymphoma

(NHL) and

Chronic

Lymphocytic

Leukemia (CLL)

cell lines

Decreased cell

viability

Concentration-

dependent

increase in

apoptosis

[4]

In Vivo

Rheumatoid

Arthritis
Rodent models

Anti-

inflammatory

activity

Dose-dependent

anti-inflammatory

activity

[5]

B-cell

Malignancy

NHL tumor

xenograft model

in mice

Inhibition of

tumor growth

Significant

inhibition of

tumor growth

[4][7]

B-cell Receptor

Stimulation
Mouse model

Splenomegaly

prevention

Prevention of

BCR-mediated

splenomegaly

[4][7]
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PRT062607 advanced into clinical development to assess its safety, tolerability,

pharmacokinetics (PK), and pharmacodynamics (PD) in humans.

Phase 1 Clinical Trials in Healthy Volunteers
Phase 1 studies involved single ascending dose (SAD) and multiple ascending dose (MAD)

administrations of PRT062607 in healthy volunteers. These studies demonstrated a favorable

safety and PK/PD profile, with complete inhibition of Syk activity at tolerated doses.[8][9]

Pharmacokinetic Parameters of PRT062607 in Healthy Volunteers (Single Ascending Dose -

SAD)

Dose (mg) Cmax (ng/mL) Tmax (hr)
AUC (0-inf)
(ng*hr/mL)

t1/2 (hr)

3 15.7 2.0 154 11.8

10 58.6 2.0 631 14.8

30 211 3.0 2840 18.2

60 450 4.0 7480 22.5

100 857 4.0 18400 28.7

200 1540 4.0 41800 35.4

300 1980 4.0 60200 38.6

400 2340 4.0 75300 40.1

Data adapted from a clinical study in healthy volunteers.[8]

Pharmacokinetic Parameters of PRT062607 in Healthy Volunteers (Multiple Ascending Dose -

MAD, Day 10)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3558816/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5248591/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3558816/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560114?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dose (mg) Cmax (ng/mL) Tmax (hr)
AUC (0-24)
(ng*hr/mL)

20 289 4.0 4980

40 645 4.0 11500

60 1050 4.0 19200

80 1480 4.0 27800

Data adapted from a clinical study in healthy volunteers.[8]

Analysis of the pharmacokinetic/pharmacodynamic relationship from these studies indicated an

IC50 of 324 nM for the inhibition of B-cell antigen receptor-mediated B-cell activation and 205

nM for the inhibition of FcεRI-mediated basophil degranulation.[8][9]

Phase 2 Clinical Trial and Discontinuation for
Rheumatoid Arthritis
A Phase 2 clinical trial (NCT01652937) was initiated to evaluate the efficacy and safety of

PRT062607 in patients with active rheumatoid arthritis.[5] However, the development of

PRT062607 for this indication was later discontinued as the compound did not meet the

stringent target product profile to be competitive.

Experimental Protocols
Intracellular Phospho-flow Cytometry
This protocol was utilized to assess the phosphorylation status of downstream signaling

proteins following B-cell receptor stimulation in the presence of PRT062607.

Materials:

RPMI media with 10% fetal calf serum

Goat F(ab)'2 anti-human IgM

PRT062607
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16% Paraformaldehyde solution

Ice-cold Phosphate Buffered Saline (PBS)

50% Methanol solution (in PBS, prechilled to -20°C)

PBS with 1% BSA

Phospho-specific antibodies

Flow cytometer (e.g., BD Biosciences FACS Calibur)

FlowJo software

Procedure:

Suspend Ramos cells (0.5 x 10^6) in 200 µL of fresh RPMI media with 10% fetal calf serum.

Pre-treat the cells with the desired concentrations of PRT062607 or vehicle control for 30

minutes at 37°C.

Stimulate the cells with 1 µg/mL goat F(ab)'2 anti-IgM for 10 minutes.

Stop the signaling by adding 60 µL of a 16% paraformaldehyde solution and incubate for 10

minutes at room temperature.

Wash the fixed cells twice with ice-cold PBS by centrifugation.

Permeabilize the cells by suspending them in a 50% methanol solution in PBS and store at

4°C overnight.

Wash the permeabilized cells twice with PBS containing 1% BSA.

Incubate the cells with the desired phospho-specific antibodies in PBS with 1% BSA

according to the manufacturer's instructions.

Wash the cells once more with PBS containing 1% BSA.

Analyze the samples on a flow cytometer, collecting at least 2,000 events.
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Analyze the data using FlowJo software.[8]

Apoptosis Assay
This assay was used to measure the induction of apoptosis in cell lines treated with

PRT062607.

Materials:

Growth media

PRT062607

PE-conjugated monoclonal active caspase-3 antibody apoptosis kit (e.g., BD Biosciences)

Flow cytometer

Procedure:

Suspend cells in growth media at a concentration of 0.5 x 10^6 cells/mL.

Treat the cells with the indicated concentrations of PRT062607 or a vehicle control.

Incubate the cells for 72 hours.

Stain the cells for active caspase-3 using a PE-conjugated monoclonal antibody kit

according to the manufacturer's protocol.

Analyze the samples by flow cytometry to determine the percentage of apoptotic cells.[8][10]

Kinase Selectivity Assay
The kinase selectivity of PRT062607 was determined using a panel of purified kinase assays.

General Procedure:

The inhibitory activity of PRT062607 was tested against a broad panel of purified kinases

(e.g., Millipore KinaseProfiler panel).[5]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3558816/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3558816/
https://www.researchgate.net/publication/233878876_The_Selective_Syk_Inhibitor_P505-15_PRT062607_Inhibits_B_Cell_Signaling_and_Function_In_Vitro_and_In_Vivo_and_Augments_the_Activity_of_Fludarabine_in_Chronic_Lymphocytic_Leukemia
https://www.selleckchem.com/products/prt062607-p505-15-hcl.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560114?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The assays are typically performed in a microplate format.

PRT062607 is serially diluted and incubated with the individual kinases and their specific

substrates in the presence of ATP.

The extent of substrate phosphorylation is measured, often using methods like fluorescence

resonance energy transfer (FRET) or radiometric assays.[5]

The IC50 values are calculated for each kinase to determine the selectivity profile of the

compound.

Visualizations
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Caption: Simplified Syk signaling pathway in B-cells and mast cells.
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Caption: Workflow for assessing PRT062607 activity by phospho-flow cytometry.

Conclusion
PRT062607 is a potent and selective Syk inhibitor that demonstrated promising preclinical

activity and a favorable safety profile in early clinical trials. While its development for

rheumatoid arthritis was discontinued, the extensive research and data gathered provide

valuable insights into the therapeutic potential of Syk inhibition and the drug development

process for this target class. The information presented in this technical guide serves as a

comprehensive resource for researchers and drug development professionals working in the

fields of immunology, oncology, and kinase inhibitor discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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